Doxepin-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

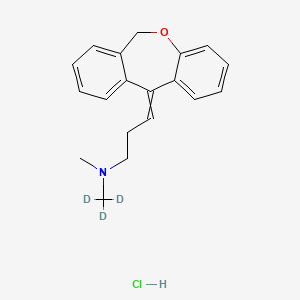

Doxepin-d3 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 318.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Doxepin-d3 Hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the synaptic concentration of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .

Mode of Action

This compound acts by inhibiting the reuptake of serotonin and norepinephrine at synaptic nerve terminals . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and alleviation of depressive symptoms .

Biochemical Pathways

This compound affects the serotonin and norepinephrine pathways in the central nervous system . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates the mood-regulating pathways . Additionally, it has been shown to suppress inflammatory reactions in C6-glioma cells through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .

Pharmacokinetics

This compound is metabolized primarily by the cytochrome P450 2C19 (CYP2C19) enzyme, with possible minor involvement of CYP1A2, CYP3A4, or CYP2C9 . Its metabolite, desmethyldoxepin (nordoxepin), also exhibits antidepressant effects . The plasma protein binding of doxepin and desmethyldoxepin is about 80%, allowing it to easily pass through the blood-brain-barrier . Deuterated forms of the drug have shown improved pharmacokinetic parameters, including increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) .

Result of Action

The action of this compound results in increased synaptic concentrations of serotonin and norepinephrine, leading to improved mood and alleviation of depressive symptoms . It also has anti-inflammatory effects, suppressing inflammatory reactions in C6-glioma cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and efficacy . Furthermore, the deuterated forms of the drug have shown improved pharmacokinetic and pharmacodynamic profiles, indicating that isotopic deuteration can lead to better bioavailability and overall effectiveness .

Biochemical Analysis

Biochemical Properties

Doxepin-d3 Hydrochloride acts as a serotonin and noradrenaline reuptake inhibitor . It binds strongly to the histamine H1 and H2 receptors . This effect on histamine receptors indicates effectiveness in skin conditions . It also acts antagonistic on 5-hydroxytryptamine (serotonin) receptors, alpha 1 adrenergic receptors, and muscarinic cholinergic receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It is known to cause antidepressant, sedative, and anticholinergic effects .

Molecular Mechanism

The molecular mechanism of action of this compound is not entirely clear. It is known to be a selective histamine H1 receptor blocker . This effect on histamine receptors is responsible for the drug’s sleep-promoting properties . It may involve increasing the levels of norepinephrine, along with blocking histamine, acetylcholine, and serotonin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows significant and sustained improvements in sleep maintenance and early morning awakenings over time . There was no evidence of rebound insomnia after Doxepin discontinuation .

Dosage Effects in Animal Models

In animal models, deuterated forms of Doxepin showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .

Metabolic Pathways

This compound is metabolized in the liver by CYP2D6 and CYP2C19 . The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . Another pathway is oxidation to doxepin N-oxide, which is then glucuronidated .

Transport and Distribution

This compound is lipophilic and can pass easily through the blood-brain-barrier . A close correlation between cerebrospinal fluid and plasma concentrations is seen for both Doxepin and desmethyldoxepin, which suggests that the blood-brain-barrier is constantly permeable to this compound and its metabolites .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be distributed throughout the cell

Biological Activity

Doxepin-d3 hydrochloride is a deuterated form of the tricyclic antidepressant doxepin, which is primarily used for treating depression, anxiety disorders, and insomnia. The introduction of deuterium in its structure enhances its stability and may alter its pharmacokinetic properties compared to non-deuterated doxepin. This article delves into the biological activities, mechanisms of action, efficacy, and safety profiles associated with this compound.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Chemical Name : 11-(3-Trideuteromethyl-3-methylaminopropylidene)-6,11-dihydro-benz[b,e]oxepin hydrochloride

- Molecular Formula : C₁₉H₁₈D₃NO·HCl

- Molecular Weight : 318.86 g/mol

The presence of deuterium in the compound may influence its metabolism and biological activity, potentially resulting in variations in efficacy and side effects compared to standard doxepin.

Doxepin-d3 functions primarily through:

- Inhibition of Neurotransmitter Reuptake : It increases serotonin (5-HT) and norepinephrine (NE) levels in the synaptic cleft by inhibiting their reuptake into presynaptic neurons .

- Receptor Antagonism : Doxepin-d3 exhibits antagonistic effects on various receptors, including:

Additionally, it inhibits sodium and potassium channels in cardiomyocytes, broadening its therapeutic applications .

Antidepressant Effects

Doxepin-d3 demonstrates significant antidepressant properties akin to its non-deuterated counterpart. Studies indicate that it effectively alleviates symptoms of major depressive disorder (MDD) and anxiety disorders. Its unique pharmacokinetic profile may enhance therapeutic outcomes while minimizing side effects.

Sleep Improvement

Doxepin-d3 has been shown to improve sleep maintenance significantly:

- Efficacy Studies : Clinical trials have demonstrated that doses of doxepin (including deuterated forms) result in statistically significant improvements in sleep quality metrics such as wake time after sleep onset (WASO), total sleep time (TST), and sleep efficiency (SE) .

| Parameter | Placebo (n=76) | Doxepin 3 mg (n=77) | Doxepin 6 mg (n=76) |

|---|---|---|---|

| Completed Study | 88% | 88% | 89% |

| Discontinued from Study | 12% | 12% | 11% |

| Reason: Adverse Event | 1% | 3% | 4% |

| Reason: Consent Withdrawn | 4% | 3% | 0% |

| Reason: Protocol Violation | 0% | 1% | 0% |

| Reason: Noncompliance | 3% | 3% | 3% |

| Reason: Other | 4% | 3% | 4% |

Safety Profile

The safety profile of doxepin-d3 appears comparable to placebo across various studies. Common adverse effects such as next-day residual sedation, memory impairment, and complex sleep behaviors were not significantly reported. Importantly, there was no evidence of rebound insomnia following discontinuation .

Case Studies

Research has highlighted the effectiveness of doxepin-d3 in managing chronic insomnia:

- Study Design : A randomized double-blind placebo-controlled trial evaluated the effects of doxepin at doses of 3 mg and 6 mg over a period of five weeks.

- Results : Significant improvements were observed in sleep maintenance without notable side effects. The study concluded that doxepin-d3 is effective for insomnia management with a favorable safety profile .

Properties

CAS No. |

347840-07-7 |

|---|---|

Molecular Formula |

C19H22ClNO |

Molecular Weight |

318.9 g/mol |

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;/i1D3; |

InChI Key |

MHNSPTUQQIYJOT-NJBVGFLXSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Synonyms |

11-(3-Dimethylaminopropylidene-d3)-6,11-dihydrodibenz[b,e]oxepin Hydrochloride; _x000B_Adapin-d3; Aponal-d3; Curatin-d3; Quitaxon-d3; Sinequan-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.